2-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS number
2-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS number
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction: A Key Intermediate in Modern Chemistry
2-Methoxy-4-(trifluoromethyl)benzyl alcohol, identified by the CAS Number 286441-68-7 , is a highly functionalized aromatic alcohol that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its strategic importance lies in the unique combination of a reactive benzyl alcohol moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF3) group. This distinct electronic and steric arrangement makes it a valuable intermediate for researchers in drug discovery and agrochemical development.[4]
The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the CF3 group is a well-established bioisostere for other groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity by blocking metabolic hotspots and altering the electronic nature of the aromatic ring.[5] This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this versatile compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is typically an off-white to light yellow solid or liquid, and its key properties are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 286441-68-7 | [1] |
| Molecular Formula | C₉H₉F₃O₂ | [1][4] |
| Molecular Weight | 206.17 g/mol | [2][4] |
| Appearance | Off-white to light yellow Solid / Liquid | [3] |
| Boiling Point | 241.1 ± 40.0 °C (Predicted) | [3] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.10 ± 0.10 (Predicted) | [3] |
| MDL Number | MFCD04115979 | [4] |
| InChI Key | OHEBPFPPZUWWHD-UHFFFAOYSA-N |
Synthetic Pathways: A Representative Approach
While multiple proprietary methods exist for the synthesis of substituted benzyl alcohols, a common and logical laboratory-scale approach involves the reduction of the corresponding carboxylic acid or aldehyde. This method is reliable and provides high yields of the desired primary alcohol.
Below is a conceptual workflow for a plausible synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol from its corresponding benzoic acid precursor. The choice of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) is predicated on its efficacy in reducing carboxylic acids to primary alcohols.
Caption: Plausible synthetic workflow for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Reduction of a Benzoic Acid Precursor
This protocol describes a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a representative protocol and must be adapted and optimized based on specific laboratory conditions and safety assessments.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-Methoxy-4-(trifluoromethyl)benzoic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
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Cooling: The flask is cooled to 0°C in an ice-water bath.
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Addition of Reducing Agent: A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the carboxylic acid. The addition rate is controlled to maintain the reaction temperature below 10°C. Causality: This slow, cooled addition is critical to manage the highly exothermic nature of the LiAlH₄ reaction and prevent dangerous thermal runaways.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a sodium hydroxide solution, and then more water. Trustworthiness: This specific sequence, known as the Fieser workup, is a self-validating system that safely neutralizes excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easy to filter.
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Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol. Further purification can be achieved via column chromatography or distillation.
Applications in Drug Development and Agrochemicals
The true value of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol lies in its utility as a versatile synthetic intermediate.[4] The primary alcohol group is a gateway for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.[6]
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Pharmaceutical Synthesis: The benzyl alcohol moiety can be easily oxidized to an aldehyde for use in reductive amination reactions, converted to a leaving group (e.g., benzyl halide) for nucleophilic substitution, or used in etherification and esterification reactions. These are all fundamental transformations in the construction of pharmacologically active molecules.[6][7]
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Agrochemical Development: In agrochemicals, such as herbicides and fungicides, the trifluoromethyl group often enhances bioactivity and stability.[4][6] This compound serves as a key starting material for creating active ingredients with improved target specificity.[4]
The diagram below illustrates a common synthetic pathway where the alcohol is first oxidized to an aldehyde, which then serves as a precursor for forming an amine—a common functional group in pharmaceuticals.
Caption: Synthetic utility workflow for pharmaceutical intermediate synthesis.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is paramount for laboratory safety.
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Hazard Identification: The compound is classified as a warning-level hazard, with specific risks of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (exclamation mark).
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Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[8][9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
First-Aid Measures:
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Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][10]
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][10]
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Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][10]
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-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures can range from 2-8°C to ambient, depending on the supplier.[4]
Conclusion
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique trifecta of functional groups provides chemists with a reliable and versatile platform for synthesizing novel molecules with enhanced biological and material properties. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures allows researchers to fully leverage its potential in advancing the fields of medicine and agriculture.
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2-Methyl-4-(trifluoromethoxy)benzyl alcohol . PubChem. [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes . dCollection. [Link]
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD . European Patent Office. [Link]
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Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury . PubMed. [Link]
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